1-(8-Hydroxy-6-methyldodeca-2,4,6-trienoyl)pyrrolidin-2-one
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Overview
Description
Preparation Methods
Pecilocin is synthesized by the fungus Paecilomyces varioti Bainier var. antibioticus . The synthetic route involves the fermentation of this fungus under controlled conditions to produce the compound. The industrial production of Pecilocin typically involves large-scale fermentation processes, followed by extraction and purification steps to isolate the active compound .
Chemical Reactions Analysis
Pecilocin undergoes various chemical reactions, including:
Oxidation: Pecilocin can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to yield other functional groups.
Substitution: Pecilocin can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pecilocin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Pecilocin is studied for its antifungal properties and its effects on different fungal species.
Medicine: The compound is explored for its potential use in treating fungal infections, especially in dermatological applications.
Industry: Pecilocin is used in the formulation of antifungal creams and ointments.
Mechanism of Action
The mechanism of action of Pecilocin involves its interaction with fungal cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets of Pecilocin include specific proteins and enzymes involved in maintaining cell membrane structure .
Comparison with Similar Compounds
Pecilocin is unique due to its specific structure and antifungal properties. Similar compounds include:
Nystatin: Another antifungal compound used in dermatological applications.
Amphotericin B: Known for its broad-spectrum antifungal activity.
Clotrimazole: A widely used antifungal agent in topical formulations.
Pecilocin stands out due to its specific mode of action and its effectiveness against certain fungal species that may be resistant to other antifungal agents .
Properties
IUPAC Name |
1-(8-hydroxy-6-methyldodeca-2,4,6-trienoyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-3-4-9-15(19)13-14(2)8-5-6-10-16(20)18-12-7-11-17(18)21/h5-6,8,10,13,15,19H,3-4,7,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPGADGCNXOUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=C(C)C=CC=CC(=O)N1CCCC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860238 |
Source
|
Record name | 1-(8-Hydroxy-6-methyldodeca-2,4,6-trienoyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.